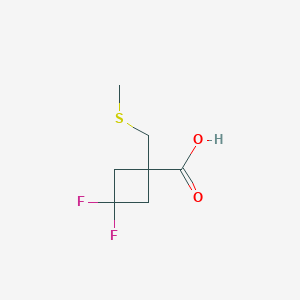

3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid

Description

3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid: is a chemical compound with the molecular formula C7H10F2O2S and a molecular weight of 196.22 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with difluoromethyl and methylsulfanylmethyl groups, making it a unique structure in organic chemistry.

Properties

IUPAC Name |

3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2S/c1-12-4-6(5(10)11)2-7(8,9)3-6/h2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAPCRIMYXDBTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1(CC(C1)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may be investigated for its interactions with biological targets and its effects on various biological pathways .

Industry: While not widely used in industry, this compound’s unique properties could make it valuable in the development of new materials or as a specialty chemical in various industrial applications .

Mechanism of Action

Comparison with Similar Compounds

3,3-Difluoro-1-(methylsulfonyl)cyclobutane-1-carboxylic acid: This compound has a similar structure but with a sulfonyl group instead of a sulfanylmethyl group.

Cyclobutane-1-carboxylic acid derivatives: Various derivatives with different substituents on the cyclobutane ring.

Uniqueness: The presence of both difluoromethyl and methylsulfanylmethyl groups on the cyclobutane ring makes 3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid unique.

Biological Activity

3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid, with the CAS number 2567496-32-4, is a compound that has garnered attention for its potential biological activities. This article aims to summarize the available research regarding its biological properties, including its synthesis, mechanisms of action, and potential applications in various fields such as pharmacology and agriculture.

Antimicrobial Properties

Research indicates that compounds with similar structural features to 3,3-difluoro derivatives often exhibit antimicrobial activity. The presence of fluorine atoms enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Studies have shown that fluorinated compounds can disrupt microbial cell membranes and inhibit growth.

The biological activity of this compound may be attributed to several mechanisms:

- Membrane Disruption : The fluorinated structure may facilitate interaction with lipid bilayers, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes in metabolic pathways of pests or pathogens.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain sulfur-containing compounds can induce oxidative stress in cells, leading to apoptosis in microbial cells.

Synthesis and Evaluation

A study synthesized various derivatives of cyclobutane carboxylic acids and evaluated their biological activities. The findings suggested that modifications at the 1-position significantly influenced both antimicrobial and insecticidal properties .

| Compound | Activity | LC50 (µM) | Toxicity |

|---|---|---|---|

| 3,4-Difluorocyclobutane-1-carboxylic acid | Antimicrobial | 25.0 ± 4.5 | Low |

| This compound | Insecticidal (predicted) | N/A | Low |

Toxicity Assessments

Toxicity studies on related compounds indicate that while exhibiting biological activity, these compounds often maintain low toxicity towards mammalian cells. For instance, one study reported no cytotoxic effects at concentrations up to 5200 µM for structurally similar compounds .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid with high yield and purity?

The synthesis of fluorinated cyclobutane derivatives typically involves multi-step reactions, including cyclization, fluorination, and functional group transformations. Key parameters include:

- Temperature control : Reactions often require low temperatures (−78°C to 0°C) to stabilize intermediates and minimize side reactions, as seen in analogous cyclobutane syntheses .

- Catalysts : Acid catalysts (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·Et₂O) may enhance fluorination efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical for isolating the pure product . Methodological optimization should prioritize reproducibility, with reaction progress monitored via TLC or LC-MS .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

A combination of techniques ensures structural confirmation and purity assessment:

- NMR Spectroscopy : ¹⁹F NMR is essential for verifying fluorination patterns, while ¹H/¹³C NMR identifies methylsulfanylmethyl and cyclobutane ring protons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns, especially for fluorine and sulfur .

- Infrared (IR) Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and methylsulfanyl (C-S stretch ~700 cm⁻¹) groups .

- X-ray Crystallography : Resolves stereochemistry and bond angles, though crystal growth may require slow evaporation from polar solvents .

Advanced Research Questions

Q. How do the steric and electronic effects of the difluoro and methylsulfanylmethyl substituents influence reactivity in nucleophilic acyl substitution or decarboxylation reactions?

- Steric Effects : The methylsulfanylmethyl group introduces steric bulk, potentially hindering nucleophilic attack at the carboxylic acid. Molecular modeling (DFT calculations) can predict accessibility to reactive sites .

- Electronic Effects : The electron-withdrawing nature of fluorine atoms increases the electrophilicity of the carbonyl carbon, accelerating reactions like amide bond formation. Comparative studies with non-fluorinated analogs are recommended to quantify these effects .

- Experimental Validation : Kinetic studies under varying conditions (e.g., pH, solvent polarity) can isolate steric vs. electronic contributions .

Q. What strategies can resolve contradictions in biological activity data, such as inconsistent enzyme inhibition results?

Discrepancies may arise from impurities, assay conditions, or conformational flexibility. Methodological solutions include:

- Reproducibility Checks : Repeating assays with rigorously purified batches (HPLC ≥95% purity) .

- Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics, avoiding fluorescence/absorbance artifacts .

- Molecular Dynamics Simulations : Predicts ligand-protein interactions and identifies bioactive conformers .

- Meta-Analysis : Cross-referencing data with structurally related compounds (e.g., trifluoromethyl analogs) to identify trends .

Q. How can researchers investigate the metabolic stability of this compound in preclinical studies?

- In Vitro Models : Use liver microsomes or hepatocytes to assess oxidative defluorination or methylsulfanyl group metabolism. LC-MS/MS tracks metabolite formation .

- Isotope Labeling : ¹⁸O or deuterium labeling of the carboxylic acid group can elucidate decarboxylation pathways .

- Comparative Studies : Benchmark against known fluorinated drugs (e.g., fluoroquinolones) to identify metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.